2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol
Overview
Description
2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol is a chemical compound with the molecular formula C9H18O4. It is also known by several synonyms such as 2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanol and 2-(2-((Tetrahydrofuran-2-yl)methoxy)ethoxy)ethan-1-ol . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and ethoxy groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol typically involves the reaction of tetrahydrofuran with ethylene oxide under basic conditions. The process can be summarized as follows:
Reaction of Tetrahydrofuran with Ethylene Oxide: Tetrahydrofuran is reacted with ethylene oxide in the presence of a base such as sodium hydroxide. This reaction forms a five-membered ring epoxide intermediate.
Further Reaction with Methanol: The intermediate is then reacted with methanol to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification Steps: Using distillation and crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Simpler alcohols.
Substitution Products: Various substituted ethers and alcohols.
Scientific Research Applications
2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as an additive in polymer production and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol involves its interaction with molecular targets through its functional groups. The ethoxy and tetrahydrofuran moieties allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and stability. These interactions are crucial in its role as a solvent and reagent in various chemical processes .
Comparison with Similar Compounds
2-[2-(2-Butoxyethoxy)ethoxy]ethanol: Shares a similar structural motif with a butyl group instead of a tetrahydrofurfuryl group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a methyl group instead of a tetrahydrofurfuryl group.
2-Ethoxy Ethanol: Has an ethoxy group attached to an ethanol backbone.
Uniqueness: 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications .
Properties
IUPAC Name |
2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-3-5-11-6-7-12-8-9-2-1-4-13-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTDXFVGTLWKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967283 | |
Record name | 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52814-38-7 | |
Record name | Tetraglycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52814-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(2-((tetrahydro-2-furanyl)methoxy)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(tetrahydrofurfuryloxy)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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